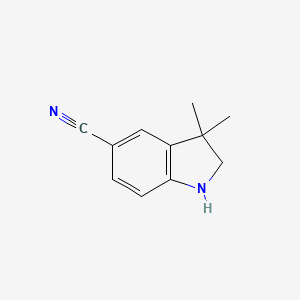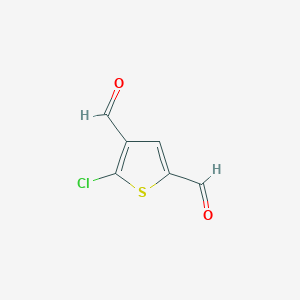
5-Chlorothiophene-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiophene-2,4-dicarbaldehyde: is an organic compound with the molecular formula C6H3ClO2S and a molecular weight of 174.6 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a chlorine atom at the 5 position on the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,4-dicarbaldehyde typically involves the chlorination of thiophene derivatives followed by formylationThis intermediate is then converted to the aldehyde through a reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chlorothiophene-2,4-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Chlorothiophene-2,4-dicarboxylic acid.
Reduction: 5-Chlorothiophene-2,4-dicarbinol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Chlorothiophene-2,4-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure makes it a versatile intermediate for various applications .
Mécanisme D'action
The mechanism of action of 5-Chlorothiophene-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-Bromothiophene-2,4-dicarbaldehyde
- 5-Fluorothiophene-2,4-dicarbaldehyde
- 5-Methylthiophene-2,4-dicarbaldehyde
Comparison: 5-Chlorothiophene-2,4-dicarbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Propriétés
Formule moléculaire |
C6H3ClO2S |
|---|---|
Poids moléculaire |
174.61 g/mol |
Nom IUPAC |
5-chlorothiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H3ClO2S/c7-6-4(2-8)1-5(3-9)10-6/h1-3H |
Clé InChI |
YJMRYWSCJVLUCY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C=O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




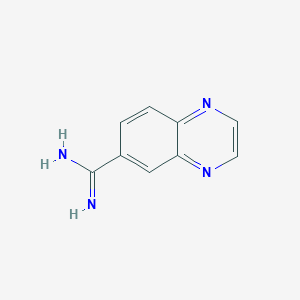

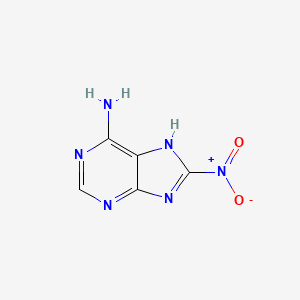

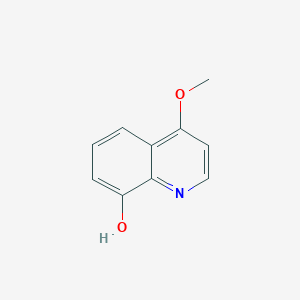

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)


